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Compound of Interest

Compound Name: 4-Methyldibenzofuran

Cat. No.: B1583177 Get Quote

4-Methyldibenzofuran (4-MDF) is a methyl-substituted derivative of dibenzofuran, a

heterocyclic compound featuring a central furan ring fused to two benzene rings. This

molecular scaffold is of significant interest across multiple scientific disciplines. In

environmental science, substituted dibenzofurans are studied as products of combustion and

pyrolysis, coexisting with polycyclic aromatic hydrocarbons (PAHs)[1]. In the realm of medicinal

chemistry, the dibenzofuran framework is recognized as a "privileged structure," forming the

core of numerous compounds with potent biological activities, including potential anticancer

agents[1][2].

A profound understanding of the molecular structure and the nature of the chemical bonds

within 4-MDF is fundamental to predicting its reactivity, understanding its biological interactions,

and interpreting spectroscopic data. The introduction of a methyl group at the 4-position

introduces subtle but significant electronic and steric perturbations to the parent dibenzofuran

system. This guide provides a detailed examination of the structural and bonding

characteristics of 4-Methyldibenzofuran, synthesizing theoretical principles with practical,

field-proven analytical methodologies for a comprehensive understanding.

Core Molecular Structure and Geometry
The foundational structure of 4-Methyldibenzofuran is the tricyclic dibenzofuran system, which

is inherently planar. This planarity arises from the sp² hybridization of the carbon and oxygen

atoms that constitute the rings, leading to a delocalized π-electron system extending across the
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entire molecule. The methyl group is attached to the carbon at the 4-position of this planar

core.

Basic molecular information for 4-Methyldibenzofuran is summarized below.

Property Value Source

Molecular Formula C₁₃H₁₀O [3][4][5][6]

Molecular Weight 182.22 g/mol [4][6]

CAS Registry Number 7320-53-8 [4][5]

IUPAC Name 4-methyldibenzofuran [6]

Bonding Framework and Key Parameters
The bonding in 4-MDF is characterized by a combination of covalent σ-bonds, which form the

rigid molecular framework, and a delocalized π-system. The oxygen atom in the central furan

ring participates in this π-system through its lone pair electrons, contributing to the overall

aromaticity of the molecule.

While specific, experimentally determined bond lengths and angles for 4-MDF are not readily

available in the public domain, they can be accurately inferred from computational studies and

experimental data on the parent dibenzofuran molecule[7][8]. The geometry of the

dibenzofuran core is largely unperturbed by the methyl substituent.

C-C Bonds: Within the benzene rings, the C-C bond lengths are expected to be intermediate

between single and double bonds, typically around 1.39-1.41 Å, characteristic of aromatic

systems.

C-O Bonds: The C-O bonds within the furan ring are shorter than a typical C-O single bond

(approx. 1.43 Å) due to the participation of oxygen's lone pairs in π-delocalization, with

expected lengths around 1.36-1.38 Å[9].

Effect of the Methyl Group: The C4-CH₃ bond is a standard sp²-sp³ C-C single bond with a

length of approximately 1.51 Å. The methyl group, being weakly electron-donating, can
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subtly influence the electron density and bond lengths in the adjacent benzene ring, though

these effects are generally minor.

Molecular Visualization
To clarify the structural discussion, the following diagram illustrates the molecular structure of 4-
Methyldibenzofuran with the standard IUPAC numbering convention.

Caption: Molecular structure of 4-Methyldibenzofuran with IUPAC numbering.

Experimental Validation of Structure and Bonding
The theoretical model of a molecule's structure is validated through empirical data obtained

from various spectroscopic techniques. Each method probes different aspects of the molecule,

and together they provide a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. It provides information on the chemical environment,

connectivity, and relative numbers of protons (¹H NMR) and carbon atoms (¹³C NMR). For 4-

MDF, ¹H NMR is essential for confirming the position of the methyl group and the substitution

pattern on the aromatic rings.

Experimental Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyldibenzofuran in 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The

choice of solvent is critical to ensure the sample dissolves completely and its signals do not

obscure sample resonances.

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400

MHz or higher). Standard parameters for a ¹H spectrum include a 30-degree pulse angle and

a relaxation delay of 1-2 seconds. For ¹³C, a proton-decoupled sequence is used to obtain

singlets for each unique carbon.

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier

transform, followed by phase and baseline correction. Calibrate the chemical shift scale
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using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Causality: IR spectroscopy measures the vibrational frequencies of bonds within a molecule.

Specific functional groups absorb infrared radiation at characteristic frequencies. This

technique is ideal for confirming the presence of the aromatic rings, the C-O-C ether linkage,

and the aliphatic C-H bonds of the methyl group.

Experimental Protocol:

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is

most common. Place a small amount of the 4-MDF powder directly onto the ATR crystal

(typically diamond or germanium). Apply pressure using the anvil to ensure good contact.

Background Scan: Perform a background scan of the empty ATR crystal to record the

spectrum of atmospheric CO₂ and H₂O, which will be subtracted from the sample spectrum.

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a

range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Analysis: Identify characteristic absorption bands. For 4-MDF, key peaks include:

~3100-3000 cm⁻¹: Aromatic C-H stretching.

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.

~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the furan ether linkage.

Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact molecular weight and elemental composition

of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The fragmentation

pattern can also offer structural clues. It serves as the ultimate confirmation of the molecular

formula.
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Experimental Protocol:

Sample Introduction: Introduce a dilute solution of 4-MDF into the mass spectrometer, often

via a direct insertion probe or coupled with a Gas Chromatography (GC) system for

separation and purification[10].

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for

this type of molecule and provides reproducible fragmentation patterns. EI involves

bombarding the molecule with high-energy electrons (typically 70 eV).

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-

of-flight) based on their m/z ratio.

Detection and Analysis: A detector records the abundance of each ion. The resulting mass

spectrum for 4-MDF will show a molecular ion peak (M⁺) at m/z ≈ 182, corresponding to the

molecular weight of C₁₃H₁₀O[4]. A prominent fragment is often observed at m/z 167,

corresponding to the loss of the methyl group ([M-15]⁺).

Caption: Workflow for the spectroscopic validation of 4-Methyldibenzofuran.

Conclusion
The structure of 4-Methyldibenzofuran is defined by a planar, aromatic tricyclic dibenzofuran

core with a methyl substituent at the C4 position. Its bonding is characterized by a delocalized

π-electron system that involves the carbon framework and the lone-pair electrons of the central

oxygen atom, conferring significant aromatic stability. The presence and position of the methyl

group are unequivocally confirmed through a combination of NMR, IR, and mass spectrometry

techniques. This comprehensive understanding of its molecular structure and bonding is the

critical foundation upon which its chemical reactivity, biological activity, and environmental fate

are explored, making it a molecule of enduring interest to researchers, drug developers, and

environmental scientists.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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